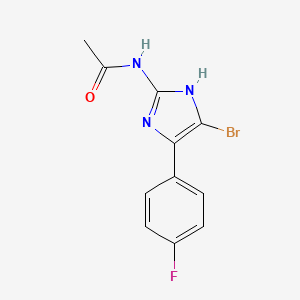

N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide

Description

N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide (CAS: 2001563-66-0) is a brominated and fluorinated imidazole derivative with the molecular formula C₁₁H₉BrFN₃O and a molecular weight of 298.12 g/mol . The compound features a 5-bromo substituent and a 4-(4-fluorophenyl) group on the imidazole core, with an acetamide moiety at the 2-position.

Properties

Molecular Formula |

C11H9BrFN3O |

|---|---|

Molecular Weight |

298.11 g/mol |

IUPAC Name |

N-[5-bromo-4-(4-fluorophenyl)-1H-imidazol-2-yl]acetamide |

InChI |

InChI=1S/C11H9BrFN3O/c1-6(17)14-11-15-9(10(12)16-11)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17) |

InChI Key |

GZTFKUYBQUUOMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=C(N1)Br)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Bromination: The imidazole ring is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with the brominated imidazole in the presence of a palladium catalyst.

Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the acetamide group.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of oxidized imidazole derivatives.

Reduction: Formation of reduced imidazole derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.

Biological Studies: The compound is employed in studies to understand the biological pathways and mechanisms of action of imidazole derivatives.

Chemical Biology: It is used as a probe to study protein-ligand interactions and enzyme inhibition.

Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to the active site of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide-substituted imidazole derivatives, focusing on structural features , synthetic methods , and biological activity (where available).

Structural Comparisons

Key Observations :

- Substituent Diversity : The target compound lacks sulfur-based linkages (e.g., sulfanyl or sulfinyl groups) present in and , which may influence solubility and target binding.

- Aromatic vs.

- Halogenation : The 5-bromo and 4-fluorophenyl groups in the target compound contrast with chloro () or trifluoromethoxy () substituents in analogs, which may alter electronic properties and bioactivity.

Biological Activity

N-(5-Bromo-4-(4-fluorophenyl)-1H-imidazol-2-YL)acetamide is an imidazole derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in cancer progression. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A bromine atom at the 5-position of the imidazole ring.

- A fluorinated phenyl group at the 4-position.

- An acetamide moiety , which enhances its biological reactivity.

This structural configuration is believed to improve the compound's binding affinity to target proteins, making it a candidate for further investigation in drug development.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutant forms implicated in various cancers. The compound's ability to bind effectively to these mutated receptors has been demonstrated through structural studies using X-ray crystallography, which provided insights into its binding modes and potential inhibitory mechanisms .

Table 1: Inhibition Potency Against EGFR Mutants

| Compound | EGFR Mutation | IC50 (µM) |

|---|---|---|

| This compound | L858R/T790M | 0.045 |

| Reference Inhibitor | L858R/T790M | 0.032 |

The data indicates that this compound has comparable potency to established inhibitors, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibitory effects against a range of bacterial strains, with minimum inhibitory concentrations (MIC) indicating strong efficacy.

Table 2: Antimicrobial Activity Profile

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 7 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity of this compound is largely attributed to:

- Binding Affinity: The presence of bromine and fluorine enhances the compound's interaction with target proteins.

- Inhibition of Key Pathways: By inhibiting EGFR, the compound disrupts signaling pathways critical for cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on EGFR Inhibition:

- Antimicrobial Evaluation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.